![molecular formula C20H23N5O5S B2601006 6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1105226-29-6](/img/structure/B2601006.png)
6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23N5O5S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality 6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
Research has focused on synthesizing new derivatives of triazolo and triazine compounds to evaluate their antioxidant properties. For instance, derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones have been synthesized and studied for their antioxidant activity in vitro, showing both antioxidant and prooxidant properties depending on their chemical structure. The introduction of electron-withdrawing substituents into the benzene ring was found to decrease antioxidant properties, while derivatives with a hydroxyl group and an additional oxyalkyl fragment exhibited significant antioxidant activity (Novodvorskyi et al., 2020).
Antimicrobial and Antifungal Activities
Some studies have synthesized novel pyrazoline and pyrazole derivatives, including those with triazolo[4,3-b]pyridazine backbones, and tested them for antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial and antifungal agents (Hassan, 2013).
Anti-Asthmatic and Anti-Inflammatory Activities
Compounds with the [1,2,4]triazolo[1,5-b]pyridazine backbone have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, showing excellent anti-asthmatic activity. These findings suggest potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antiproliferative Activity
Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives has also uncovered their potential antiproliferative activity. Derivatives have been found to inhibit the proliferation of endothelial and tumor cells, indicating their possible use in cancer therapy (Ilić et al., 2011).
Molecular Docking and In Silico Studies
Novel derivatives of triazolo[4,3-b]pyridazine have been subjected to in silico molecular docking screenings to evaluate their binding energies against various target proteins. These studies help in understanding the potential therapeutic applications of these compounds by predicting their interactions at the molecular level (Flefel et al., 2018).
Structural Analysis and Synthesis Methods
The synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives, including X-ray diffraction and spectral studies, have been detailed in the literature. These studies provide insights into the molecular structure and synthesis methods, aiding in the development of novel compounds with potential scientific applications (Sallam et al., 2021).
properties
IUPAC Name |
6-tert-butylsulfonyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-13-5-6-15-14(11-13)23(9-10-30-15)18(26)12-24-19(27)25-16(21-24)7-8-17(22-25)31(28,29)20(2,3)4/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMSXYGHXCICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.